molecular formula C16H20N4O2S2 B2950597 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034300-53-1

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2950597
CAS No.: 2034300-53-1
M. Wt: 364.48
InChI Key: YMKVVONOPWAXLF-UHFFFAOYSA-N
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Description

N-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene core linked to a dimethylaminoethyl group and a methyl-substituted pyrazole ring. This compound’s structure combines a sulfonamide moiety, known for its pharmacological relevance (e.g., enzyme inhibition or receptor modulation), with heterocyclic systems that enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-19(2)15(14-11-23-16-7-5-4-6-13(14)16)9-18-24(21,22)12-8-17-20(3)10-12/h4-8,10-11,15,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKVVONOPWAXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.

    Formation of the pyrazole ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[b]thiophene moiety.

    Reduction: This can affect the sulfonamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino and pyrazole groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potentially as an antimicrobial or anticancer agent.

    Industry: In the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzo[b]thiophene and pyrazole moieties might interact with different molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The benzo[b]thiophene in the target compound is replaced with quinoline (in ), thiadiazole (in ), or dihydrobenzodioxine (in ).

Sulfonamide Linkage : All compounds retain the sulfonamide group, a hallmark of enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors). However, the target’s pyrazole-sulfonamide linkage differs from carboxamide or thiadiazole linkages in analogs .

Dimethylaminoethyl Group: This moiety, present in the target and , enhances solubility and may facilitate interactions with acidic residues in biological targets .

Pharmacological and Physicochemical Comparisons

  • Anti-inflammatory Potential: Thiadiazole-linked sulfonamides (e.g., ) exhibit anti-inflammatory activity via COX-2 inhibition, suggesting the target compound may share similar mechanisms.
  • Kinase Inhibition : Pyrazolopyrimidine sulfonamides (e.g., ) are reported as kinase inhibitors due to their ATP-binding site interactions. The target’s pyrazole ring may confer analogous selectivity.
  • Metabolic Stability : The benzo[b]thiophene core in the target compound likely improves metabolic stability compared to thiophene or dihydrobenzodioxine systems .

Research Findings and Data Gaps

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Suzuki coupling or sulfonamide condensation, but the target’s specific synthesis remains undocumented.
  • Biological Data : While anti-inflammatory and kinase-inhibitory activities are inferred from analogs, direct studies on the target compound are lacking.
  • Physicochemical Properties : The molecular weight (~400–450 g/mol estimated) positions it within the “drug-like” range, but solubility and logP values require experimental validation.

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. The compound features a sulfonamide group, a benzothiophene moiety, and a dimethylaminoethyl side chain, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₂N₂O₂S₂
  • Molecular Weight : 396.47 g/mol
  • Structural Features :
    • Sulfonamide group
    • Benzothiophene ring
    • Dimethylaminoethyl side chain

The unique combination of these structural elements may allow the compound to interact with various biological targets, similar to other sulfonamide derivatives, although specific interactions remain to be elucidated.

Potential Pharmacological Effects

Research into the biological activity of this compound is still in its early stages, with limited documentation available. However, its structural similarities to other known pharmacologically active compounds suggest potential applications:

  • Antimicrobial Activity : Sulfonamide derivatives are historically known for their antibacterial properties. The presence of the sulfonamide group in this compound may confer similar effects.
  • Anti-inflammatory Properties : Pyrazole derivatives have shown anti-inflammatory activity in various studies, indicating that this compound might also exhibit such effects .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the potential advantages and unique properties of this compound:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideSimple sulfonamide groupFirst discovered sulfa drug with antibacterial properties
Benzothiazole SulfonamideSimilar benzothiazole structureKnown for antimicrobial activity
4-AminobenzenesulfonamideBasic sulfonamide structureUsed as an intermediate in pharmaceuticals

This table illustrates how the novel compound could stand out due to its unique electronic properties and potential biological activities compared to traditional sulfonamides.

Recent Investigations

Recent studies have explored the biological activities of pyrazole derivatives, which may provide insights into the potential effects of this compound:

  • Antiproliferative Activity : A study on new pyrazole-4-sulfonamide derivatives demonstrated promising antiproliferative effects against U937 cells, suggesting that similar compounds may exhibit cytotoxicity against cancer cell lines .
  • Anti-inflammatory Activity : Compounds synthesized from pyrazole frameworks have shown significant anti-inflammatory effects comparable to established drugs like dexamethasone. This indicates that this compound could possess similar therapeutic potentials .
  • In vitro Testing : In vitro assays conducted on related structures have revealed effective inhibition against various microbial strains, suggesting that this compound could be evaluated for antimicrobial efficacy in future studies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide with high purity (>95%)?

  • Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the benzo[b]thiophene core. Key steps include sulfonamide coupling under anhydrous conditions (e.g., using DMF as a solvent with catalytic DMAP) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Purity validation should utilize HPLC with a C18 column and UV detection at 254 nm. Cross-referencing with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How should researchers design experiments to characterize the compound’s physicochemical properties?

  • Answer : A tiered analytical workflow is recommended:

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) and logP determination via octanol-water partitioning.
  • Thermal stability : Differential scanning calorimetry (DSC) under nitrogen flow (5°C/min).
  • Spectroscopic validation : ¹H/¹³C NMR (DMSO-d6 or CDCl3), FT-IR for functional group analysis (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹), and X-ray crystallography for absolute configuration (if crystalline) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding poses, while molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Answer : Standardize assay conditions across studies:

  • Cell lines : Use authenticated lines (e.g., HEK293 or HepG2) with mycoplasma testing.
  • Dose-response curves : 8-point dilution series (0.1 nM–100 µM), triplicate replicates.
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%). Meta-analysis of raw data (e.g., via Prism) and publication of full datasets in repositories (e.g., Zenodo) enhances reproducibility .

Q. How can reaction path analysis improve yield in large-scale synthesis?

  • Answer : Apply ICReDD’s integrated computational-experimental framework:

  • Quantum chemical calculations : Identify rate-limiting steps (e.g., transition state energies via Gaussian).
  • Design of experiments (DoE) : Use fractional factorial design (e.g., 2⁴-1) to optimize temperature, solvent, and catalyst loading.
  • In situ monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation .

Q. What advanced techniques validate the compound’s supramolecular interactions in biological systems?

  • Answer :

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) with target proteins.
  • Cryo-EM or X-ray crystallography : Resolves ligand-protein co-structures at ≤3 Å resolution.
  • Fluorescence anisotropy : Measures displacement of fluorescent probes (e.g., FITC-labeled competitors) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

  • Answer : Standardize protocols per OECD 105 guidelines:

  • Buffer preparation : Use USP-grade reagents, degassed solvents.
  • Shaking time : 24 hours at 25°C, followed by filtration (0.22 µm membrane).
  • Quantification : LC-MS/MS with deuterated internal standards (e.g., D6-DMSO) .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Validation

TechniqueParametersExpected Outcomes
¹H NMR500 MHz, DMSO-d6δ 2.85 (s, 6H, N(CH3)2), δ 7.45–7.90 (m, benzo[b]thiophene protons)
HRMSESI+, m/z[M+H]+ Calculated: 406.1245; Found: 406.1248
X-rayCCDC DepositionSpace group P2₁/c, R-factor ≤0.05

Table 2 : DoE Variables for Synthesis Optimization

FactorRange
Temperature60–100°C
Catalyst (DMAP)0.5–2 mol%
SolventDMF, THF, AcCN

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